Norgestrienone was first described in 1965 and is derived from 19-nortestosterone. It is categorized as a "second-generation" progestin due to its structural modifications that enhance its biological activity. The compound is marketed under various brand names such as Ogyline, Planor, and Miniplanor, primarily in France where it is used in combination with ethinylestradiol in oral contraceptive formulations .
The synthesis of norgestrienone involves several key steps that modify the steroid backbone of testosterone. The primary synthetic route includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .
Norgestrienone has a complex molecular structure characterized by:
The structural formula can be represented using SMILES notation as CC#CC(C)C1=CC(=O)C2=C(C=C1)C(=C(C=C2)C(=O)C)C(C)=C(C)C
.
Norgestrienone participates in various chemical reactions typical of steroid compounds:
The mechanism of action of norgestrienone primarily involves:
Norgestrienone exhibits several notable physical and chemical properties:
Norgestrienone's primary application lies within the realm of hormonal contraception:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: